molecular formula C12H11ClN2O3 B2986450 3-(2-Chloropropanamido)benzofuran-2-carboxamide CAS No. 898372-95-7

3-(2-Chloropropanamido)benzofuran-2-carboxamide

Cat. No.: B2986450
CAS No.: 898372-95-7
M. Wt: 266.68
InChI Key: DUSXAXPGLVUUCI-UHFFFAOYSA-N
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Description

3-(2-Chloropropanamido)benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C12H11ClN2O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzofuran core, which is a fused aromatic ring system, and is functionalized with a 2-chloropropanamido group and a carboxamide group at specific positions on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones or the palladium-catalyzed C-H activation of phenols.

    Introduction of 2-Chloropropanamido Group: This step involves the reaction of the benzofuran core with 2-chloropropanoyl chloride in the presence of a base like triethylamine to form the 2-chloropropanamido derivative.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The chloropropanamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Amino derivatives of benzofuran.

    Substitution: Substituted benzofuran derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chloropropanamido)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxamide: Lacks the 2-chloropropanamido group but shares the benzofuran core and carboxamide functionality.

    3-(2-Bromopropanamido)benzofuran-2-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    3-(2-Chloropropanamido)benzothiophene-2-carboxamide: Contains a benzothiophene core instead of benzofuran.

Uniqueness

3-(2-Chloropropanamido)benzofuran-2-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-(2-chloropropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-6(13)12(17)15-9-7-4-2-3-5-8(7)18-10(9)11(14)16/h2-6H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSXAXPGLVUUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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